

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Amino-p-cresol Hydrochloride*

Cat. No.: *B1274106*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **2-Amino-p-cresol Hydrochloride**, a significant chemical intermediate. This document details its physicochemical characteristics, outlines experimental protocols for their determination, and presents a summary of its synthesis and safety considerations.

Core Properties of 2-Amino-p-cresol Hydrochloride

2-Amino-p-cresol hydrochloride is the salt form of 2-Amino-p-cresol, presenting as a white to gray powder or crystalline solid. Its chemical structure consists of a phenol ring substituted with an amino group and a methyl group.

Property	Value	Reference
Chemical Name	2-Amino-4-methylphenol hydrochloride	
Synonyms	2-Amino-p-cresol HCl, 2-Hydroxy-5-methylaniline hydrochloride	[1]
CAS Number	2977-71-1	[2] [3] [4]
Molecular Formula	C ₇ H ₁₀ ClNO	[3] [4] [5]
Molecular Weight	159.61 g/mol	[2] [3] [4] [5]
Melting Point	222-224 °C (decomposes)	[6] [7]
Solubility	Slightly soluble in water. Soluble in oxygenated solvents.	[6] [7] [8]
pKa	10.06 ± 0.18 (Predicted for the parent compound)	[6] [7]

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of **2-Amino-p-cresol Hydrochloride**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For **2-Amino-p-cresol Hydrochloride**, a standard capillary melting point determination method is employed.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[\[2\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of **2-Amino-p-cresol Hydrochloride** is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[9]
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For **2-Amino-p-cresol Hydrochloride**, decomposition is observed around 222-224°C.[6][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the saturated solution is then determined analytically.

Apparatus:

- Flasks with stoppers

- Orbital shaker or magnetic stirrer
- Constant temperature bath
- Centrifuge or filtration apparatus (e.g., syringe filter with a 0.45 μm membrane)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- Preparation: An excess amount of **2-Amino-p-cresol Hydrochloride** is added to a known volume of the solvent (e.g., distilled water, ethanol) in a flask. The flask is sealed to prevent solvent evaporation.
- Equilibration: The flask is placed in a constant temperature bath (e.g., 25°C or 37°C) and agitated using a shaker or stirrer. Agitation should be sufficient to keep the solid suspended. Equilibrium is typically reached within 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.
- Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.
- Quantification: The concentration of **2-Amino-p-cresol Hydrochloride** in the clear supernatant or filtrate is determined using a suitable analytical method. For UV-Vis spectrophotometry, a calibration curve of absorbance versus known concentrations of the compound is first prepared. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve.

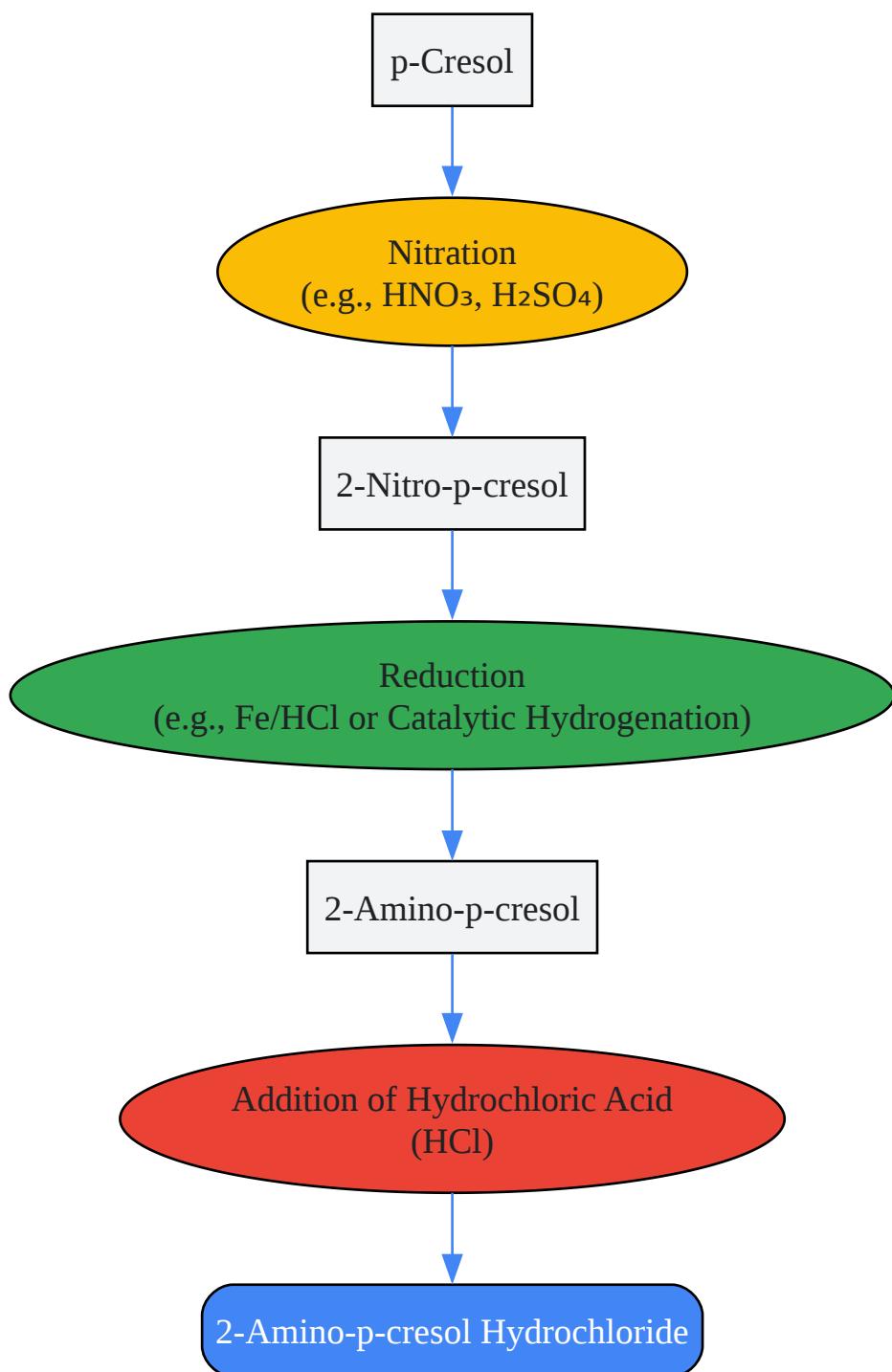
pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa

is determined from the pH at the half-equivalence point of the titration curve.

Apparatus:

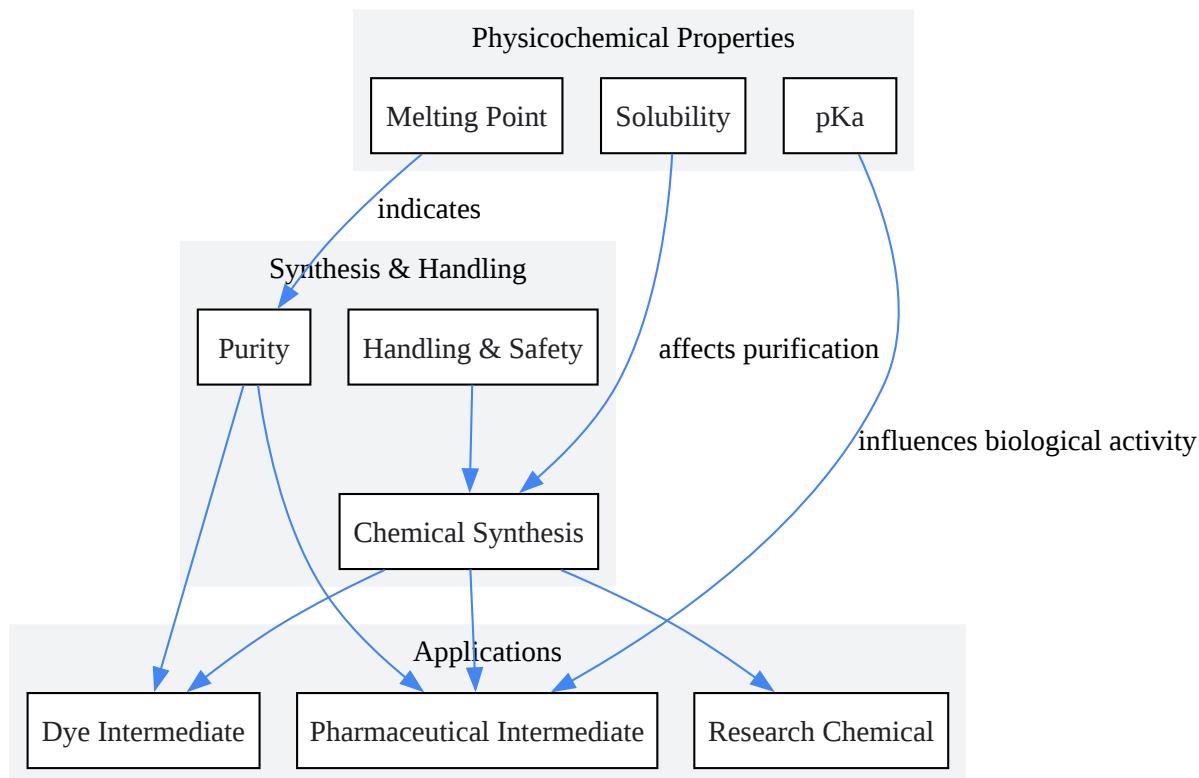

- pH meter with a combination pH electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- **Solution Preparation:** A known concentration of **2-Amino-p-cresol Hydrochloride** is dissolved in a suitable solvent, typically water or a water-cosolvent mixture. The ionic strength of the solution is often kept constant by adding a neutral salt like KCl.
- **Titration:** The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[\[10\]](#)[\[11\]](#)

Synthesis Workflow

2-Amino-p-cresol is typically synthesized from p-cresol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.



[Click to download full resolution via product page](#)

Synthesis of **2-Amino-p-cresol Hydrochloride**.

Logical Relationships of Properties and Applications

The physicochemical properties of **2-Amino-p-cresol Hydrochloride** are directly related to its synthesis, handling, and applications.

[Click to download full resolution via product page](#)

Properties and Applications of 2-Amino-p-cresol HCl.

Safety and Handling

2-Amino-p-cresol Hydrochloride should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.^[12] It is important to avoid the formation of dust and aerosols.^[12] Store the compound in a tightly closed container in a dry and cool place.^[12] For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetic and intrinsic solubility determination of some β -blockers and antidiabetics by potentiometry | Semantic Scholar [semanticscholar.org]
- 2. filab.fr [filab.fr]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 5. Limiting solubilities and ionization constants of sparingly soluble compounds: determination from aqueous potentiometric titration data only - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. who.int [who.int]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274106#2-amino-p-cresol-hydrochloride-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com